molecular formula C11H9NO3S B043855 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-42-6

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B043855
CAS RN: 123971-42-6
M. Wt: 235.26 g/mol
InChI Key: ZYQVZIBTYDJJHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives involves several key steps and methodologies. For instance, a series of 1,3,4-thiadiazole derivatives, related structurally to the compound of interest, were synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization of the carboxylic acid group with thiosemicarbazide, showcasing the compound's potential for derivative synthesis and antimicrobial activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, a study on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, revealed its crystal structure, demonstrating the impact of molecular structure on the compound's properties and activities (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid often result in the formation of novel compounds with diverse properties. A study on the synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a derivative, provides insight into the compound's reactivity and potential for further chemical transformations (Kennedy et al., 1999).

Physical Properties Analysis

The physical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure and physical properties of similar compounds have been studied to determine their potential applications (Muche, Müller, & Hołyńska, 2018).

Scientific Research Applications

Corrosion Inhibition

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives have been studied for their potential as corrosion inhibitors. The inhibition activity of new thiazole hydrazones, including 4-(4-methoxyphenyl)-thiazole-2-carboxylic acid derivatives, towards mild steel corrosion in acid media was investigated using various techniques. These compounds showed effective suppression of both anodic and cathodic processes of mild steel corrosion in acid solutions, acting as mixed-type inhibitors. The adsorption of these inhibitors on the metal surface followed the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitors and the metal surface. Quantum chemical parameters correlated well with the experimental data, suggesting that the electronic properties of these compounds play a significant role in their inhibition efficiency (Turuvekere K. Chaitra, K. Mohana, D. M. Gurudatt, H. C. Tandon, 2016).

Synthesis of Novel Derivatives

Research into the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates has been conducted. These studies are important for exploring the chemical properties and potential applications of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in various fields, including material science and pharmaceuticals. The preparation of these derivatives involves several steps, including reactions with different reagents to introduce various functional groups, which can significantly alter the properties and applications of the resulting compounds (N. Khalifa, E. Nossier, M. Al-Omar, 2017).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlight the potential of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in developing new antimicrobial agents. These derivatives have shown significant activity against various strains of microbes, suggesting their potential in addressing the growing issue of antimicrobial resistance (M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016).

Supramolecular Aggregation Behaviour

The study of the supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives, including those related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, offers insights into the formation of molecular assemblies. These assemblies have potential applications in gas storage, biosensing, and template catalysis, highlighting the versatility of thiazole derivatives in materials science (R. M. Jagtap, S. Pardeshi, Aiman Nabi, Z. Hussain, S. H. Mir, M. Rizvi, 2018).

Safety and Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes and may be toxic by ingestion . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVZIBTYDJJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564528
Record name 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

CAS RN

123971-42-6
Record name 4-(4-Methoxyphenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123971-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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